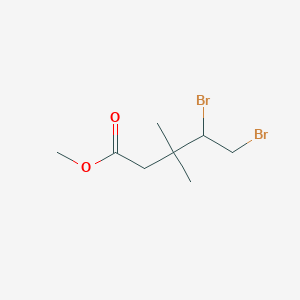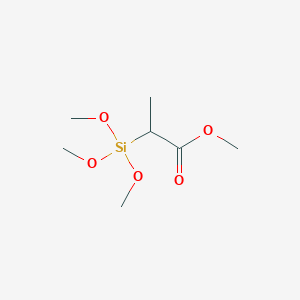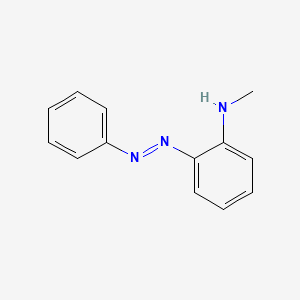
Methylaminoazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylaminoazobenzene, also known as p-dithis compound, is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is a yellow crystalline solid at room temperature and is primarily used as a dye. It is known for its vibrant color and has been historically used in various industrial applications, including textiles and cosmetics .
Preparation Methods
Methylaminoazobenzene can be synthesized through several methods, with the most common being the azo coupling reaction. This involves the reaction of a diazonium salt with an activated aromatic compound. The typical synthetic route includes the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline under basic conditions to form this compound.
Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction is typically carried out in aqueous or alcoholic solutions, and the product is isolated through crystallization or extraction techniques.
Chemical Reactions Analysis
Methylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methylaminoazobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a pH indicator due to its color-changing properties.
Biology: It has been studied for its potential carcinogenic effects and its interactions with biological molecules.
Medicine: Research has explored its use in drug delivery systems and as a model compound for studying the behavior of azo dyes in biological systems.
Industry: It is used in the production of colored polymers, textiles, and other materials
Mechanism of Action
The mechanism of action of methylaminoazobenzene involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets include enzymes involved in metabolic pathways and cellular receptors that mediate its biological effects .
Comparison with Similar Compounds
Methylaminoazobenzene can be compared with other azo compounds such as:
Azobenzene: Lacks the methylamino group and is used primarily as a photoswitchable molecule.
Dithis compound: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
Aminoazobenzene: Contains an amino group instead of a methylamino group, affecting its chemical properties and biological activity
Properties
CAS No. |
74936-84-8 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-methyl-2-phenyldiazenylaniline |
InChI |
InChI=1S/C13H13N3/c1-14-12-9-5-6-10-13(12)16-15-11-7-3-2-4-8-11/h2-10,14H,1H3 |
InChI Key |
CPKKERYUBQHXOC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


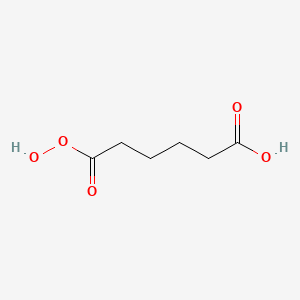
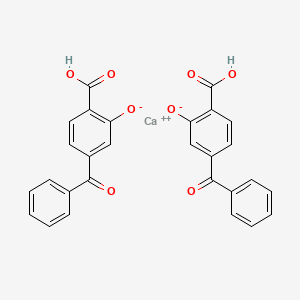






![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
